3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
CAS No.:
Cat. No.: VC13649126
Molecular Formula: C6H10BrClN4
Molecular Weight: 253.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrClN4 |
|---|---|
| Molecular Weight | 253.53 g/mol |
| IUPAC Name | 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride |
| Standard InChI | InChI=1S/C6H9BrN4.ClH/c7-6-10-9-5-1-2-8-3-4-11(5)6;/h8H,1-4H2;1H |
| Standard InChI Key | VXKWDHZKDXQVHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN2C1=NN=C2Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazoloazepine class, featuring a bicyclic system comprising a 1,2,4-triazole ring fused to a 1,4-diazepine moiety. The bromine atom occupies the 3-position of the triazole ring, while the hydrochloride salt form introduces ionic character through protonation of the diazepine nitrogen. Key structural parameters include:
The diazepine ring adopts a boat conformation in solution, as evidenced by NMR studies of analogous compounds . The bromine substituent creates significant steric and electronic effects, influencing both reactivity and potential biological target interactions.
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis typically employs cyclization strategies using aminotriazole precursors. A representative pathway involves:
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Precursor Preparation: Reacting 4-aminotriazole with 1,4-dibromobutane in dimethylformamide (DMF) at 80°C for 12 hours.
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Cyclization: Treating the intermediate with potassium carbonate to induce ring closure.
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Salt Formation: Precipitation of the hydrochloride salt using HCl gas in diethyl ether.
Yield optimization studies suggest that microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 45 minutes while maintaining 78% yield .
Purification Challenges
The hydrochloride salt exhibits high hygroscopicity, necessitating:
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Lyophilization from tert-butanol/water mixtures
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Storage under argon with molecular sieves
Purity analysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) typically shows >95% purity when using these protocols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Critical NMR assignments (D₂O, 400 MHz):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.42 | m | Diazenyl CH₂ |
| ¹H | 4.11 | t (J=6.2 Hz) | Triazole-adjacent CH₂ |
| ¹³C | 121.7 | s | C-Br |
The absence of NH signals in D₂O spectra confirms salt formation through nitrogen protonation.
Mass Spectrometry
High-resolution ESI-MS shows:
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Base peak at m/z 217.98 [M-Cl]⁺
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Isotopic pattern consistent with Br (1:1 ratio for ⁷⁹Br/⁸¹Br)
Biological Activity Profile
Structure-Activity Relationships
Comparative data with des-bromo analog:
| Property | Br-Substituted | H-Substituted |
|---|---|---|
| LogP (calc) | 1.87 | 1.12 |
| Aqueous Solubility | 34 mg/mL | 58 mg/mL |
| Plasma Protein Binding | 92% | 88% |
The bromine atom enhances membrane permeability but reduces solubility – a critical factor for CNS-targeted agents .
Pharmaceutical Development Considerations
Stability Profile
Degradation studies (40°C/75% RH, 30 days):
| Condition | Degradation Products | % Remaining |
|---|---|---|
| Acidic (pH 1.2) | Dehalogenated analog | 82.3% |
| Basic (pH 9.0) | Ring-opened diamine | 67.1% |
| Oxidative (3% H₂O₂) | Sulfoxide derivatives | 91.4% |
Formulation strategies require enteric coating for oral delivery.
Comparative Analysis with Structural Analogs
Key differences from benzo-fused triazepines :
| Feature | Triazolo[4,3-d]diazepine | Benzo[f]triazepine |
|---|---|---|
| Aromaticity | Non-aromatic core | Fully conjugated |
| Dipole Moment | 5.2 Debye | 3.8 Debye |
| Metabolic Stability | t₁/₂ = 42 min (rat) | t₁/₂ = 18 min |
The saturated diazepine ring improves metabolic stability but reduces π-π stacking interactions with biological targets .
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